![molecular formula C10H20N2O B2677767 (1S,2R)-2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine CAS No. 2059923-79-2](/img/structure/B2677767.png)
(1S,2R)-2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S,2R)-2-(3-Methoxypyrrolidin-1-yl)cyclopentan-1-amine, also known as MPAC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPAC is a derivative of cyclopentan-1-amine and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Medicinal Applications
Nitrone Ylides and N-Hydroxypyrrolidines
A study by Merino et al. (2011) explores the synthesis of all-cis-N-hydroxypyrrolidines through formal [3+2] dipolar cycloaddition of electron-poor alkenes and nitrone ylides. This method offers a stepwise process including Michael addition followed by an intramolecular Mannich-type reaction, demonstrating an efficient pathway to synthesize N-hydroxypyrrolidines with excellent diastereoselectivity (Merino, Tejero, Diez-Martinez, & Gültekin, 2011).
Azomethine Ylide Cycloadditions
Grafton et al. (2010) discuss the [3+2] dipolar cycloaddition reactions of unstabilised azomethine ylide precursors with electron-deficient alkenes under continuous flow conditions. This research highlights the efficiency of synthesizing N-benzylpyrrolidine derivatives, a process scalable and applicable in producing valuable cyclic amines (Grafton, Mansfield, & Fray, 2010).
Enantioselective Synthesis
Jha et al. (2010) provide insights into the asymmetric synthesis of syn/anti-1,3-amino alcohols via proline-catalyzed sequential alpha-aminoxylation/alpha-amination. This method facilitates the synthesis of bioactive molecules like (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol, showcasing its relevance in producing enantioselective compounds (Jha, Kondekar, & Kumar, 2010).
properties
IUPAC Name |
(1S,2R)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-13-8-5-6-12(7-8)10-4-2-3-9(10)11/h8-10H,2-7,11H2,1H3/t8?,9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDIFWBAGIUHED-CBMCFHRWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCCC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(C1)[C@@H]2CCC[C@@H]2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentan-1-amine, cis |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.